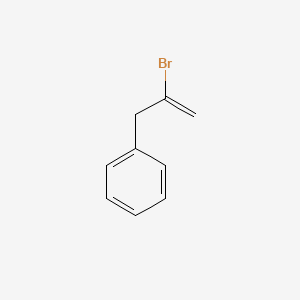

2-Bromo-3-phenyl-1-propene

Description

2-Bromo-3-phenyl-1-propene (C₉H₇Br) is a brominated alkene derivative featuring a phenyl group at the third carbon position. The bromine atom at the second carbon and the conjugated alkene system make it a candidate for electrophilic addition, elimination, or substitution reactions. The phenyl group may influence stability and electronic effects, directing reactivity in organic synthesis.

Properties

IUPAC Name |

2-bromoprop-2-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-8(10)7-9-5-3-2-4-6-9/h2-6H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZXFRWJWBGZCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201305348 | |

| Record name | (2-Bromo-2-propen-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60468-22-6 | |

| Record name | (2-Bromo-2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60468-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-2-propen-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Photochemical Bromination with Elemental Bromine

Photochemical bromination employs in the presence of visible or UV light to generate bromine radicals, which facilitate allylic bromination. In a typical procedure, 3-phenyl-1-propene is dissolved in an inert solvent (e.g., dichloromethane or carbon tetrachloride), and is added dropwise under illumination. The reaction proceeds via a radical chain mechanism, where light initiates the homolytic cleavage of , producing bromine radicals that abstract hydrogen from the allylic position of the alkene.

Key Parameters:

This method yields this compound with moderate selectivity (70–85%), though competing dibromination at the 1,2-positions can occur. Purification via fractional distillation or column chromatography is often required to isolate the monobrominated product.

Radical Bromination Using N-Bromosuccinimide (NBS)

NBS serves as a selective brominating agent for allylic positions, minimizing over-bromination. The reaction is typically conducted in a mixture of carbon tetrachloride () and water, with azobisisobutyronitrile (AIBN) as a radical initiator.

Reaction Mechanism and Optimization

NBS generates bromine radicals through homolytic cleavage under thermal or photochemical activation. The allylic hydrogen abstraction by bromine radicals forms a stabilized allylic radical, which subsequently reacts with (generated in situ from NBS) to yield the brominated product.

Optimized Conditions:

-

Solvent: : (4:1 v/v)

-

Temperature: 60–80°C

-

NBS Stoichiometry: 1.1–1.3 equivalents relative to alkene

This method achieves yields of 80–90% with high regioselectivity for the 2-bromo isomer. The absence of excess reduces dibromide formation, simplifying purification.

Dehydrohalogenation of 2,3-Dibromo-1-Phenylpropane

An alternative route involves the elimination of hydrogen bromide () from 2,3-dibromo-1-phenylpropane. This two-step process first synthesizes the dibromide via electrophilic addition of to 3-phenyl-1-propene, followed by base-induced elimination.

Synthesis of 2,3-Dibromo-1-Phenylpropane

Electrophilic addition of to 3-phenyl-1-propene proceeds at 0–25°C in dichloromethane, yielding the dibromide with >95% conversion. The reaction is exothermic and requires careful temperature control to prevent polymerization.

Base-Induced Elimination

Treatment of the dibromide with a strong base (e.g., NaOH or KOH) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium chloride) facilitates elimination. The reaction is conducted at 40–90°C under reflux, with simultaneous distillation to remove and drive the equilibrium toward the alkene.

Optimized Conditions:

-

Base: 25–30% aqueous NaOH

-

Catalyst: 0.5–1.0 wt% tetrabutylammonium chloride

-

Temperature: 60–70°C

-

Reaction Time: 5–7 hours

This method achieves yields of 90–97% with purity >99% after rectification. The phase-transfer catalyst enhances interfacial contact between the organic dibromide and aqueous base, significantly accelerating the reaction rate.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency, scalability, and safety. Continuous flow reactors (CFRs) are increasingly employed for bromination and elimination steps, offering superior heat and mass transfer compared to batch reactors.

Continuous Photochemical Bromination

CFRs equipped with UV-LED arrays enable precise control of light intensity and residence time. A 2023 pilot study demonstrated 92% conversion of 3-phenyl-1-propene to this compound at a throughput of 50 kg/h, with 88% isolated yield.

Catalytic Distillation for Elimination

Integrated reaction-distillation systems combine the elimination and purification steps. Vaporized is continuously removed, shifting the equilibrium toward product formation. This approach reduces energy consumption by 30% compared to conventional batch processes.

Comparative Analysis of Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Photochemical Bromination | 70–85% | 90–95% | Low | Moderate |

| NBS Bromination | 80–90% | 95–98% | High | Low |

| Dehydrohalogenation | 90–97% | >99% | Moderate | High |

Key Insights:

-

Dehydrohalogenation offers the highest yield and purity, making it preferred for industrial applications despite higher infrastructure costs.

-

NBS bromination is limited to small-scale synthesis due to reagent cost.

-

Photochemical methods balance cost and scalability but require rigorous light-source maintenance.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-phenyl-1-propene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2), leading to the formation of corresponding alcohols, ethers, or amines.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form 3-phenylpropene.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or primary amines (RNH2) are commonly used under mild to moderate conditions.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used under anhydrous conditions to promote elimination reactions.

Major Products Formed:

Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

Elimination: Formation of 3-phenylpropene as the major product.

Scientific Research Applications

Synthetic Routes

The synthesis of 2-Bromo-3-phenyl-1-propene typically involves the bromination of 3-phenylpropene using bromine (Br₂) in the presence of catalysts like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). The reaction proceeds through an electrophilic addition mechanism, leading to the formation of this compound.

Organic Synthesis

This compound serves as a key intermediate in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its reactivity allows for various transformations:

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Bromine can be replaced by nucleophiles (e.g., OH⁻, RO⁻, RNH₂), forming alcohols, ethers, or amines. |

| Elimination Reactions | Under basic conditions, it can undergo elimination to yield 3-phenylpropene. |

Material Science

In material science, this compound is utilized in the preparation of novel materials such as porphyrazines. These materials have applications in catalysis and photodynamic therapy due to their unique properties.

Biological Studies

The compound is also employed in synthesizing biologically active molecules, including enzyme inhibitors and receptor modulators. Its structural features allow for interactions with various biomolecules, making it a valuable tool in pharmacological research.

Case Study 1: Synthesis of Enzyme Inhibitors

A study demonstrated the use of this compound as a precursor for synthesizing specific enzyme inhibitors. The compound's ability to undergo substitution reactions facilitated the introduction of functional groups that enhanced inhibitory activity against target enzymes.

Case Study 2: Development of Photodynamic Therapy Agents

Research focused on incorporating this compound into porphyrazine derivatives for photodynamic therapy applications. The synthesized materials showed promising results in terms of light absorption and reactivity under photonic stimulation.

Mechanism of Action

The mechanism of action of 2-bromo-3-phenyl-1-propene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. In substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the base abstracts a proton from the carbon adjacent to the bromine, leading to the formation of a double bond and the expulsion of the bromide ion .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Reactivity and Chemical Behavior

- This compound : Predicted to undergo allylic substitution (e.g., Suzuki coupling) or elimination to form conjugated dienes. The phenyl group may stabilize intermediates via resonance .

- The naphthyl group may sterically hinder certain pathways .

- 2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one: The enone system facilitates nucleophilic attacks (e.g., Michael addition). Bromine at the β-position may participate in elimination to form α,β-unsaturated ketones .

- 2-Bromo-3-methylpropiophenone: The α-bromo ketone is prone to elimination (e.g., dehydrohalogenation) or nucleophilic substitution, influenced by the methyl group’s steric effects .

Physical Properties

- Boiling Points/Solubility: Brominated alkenes (e.g., this compound) likely have lower boiling points than ketones due to reduced polarity. Enones () and propiophenones () exhibit higher solubility in polar solvents .

- Stability: Allylic bromides may decompose under heat or light, whereas enones () are more thermally stable due to conjugation .

Biological Activity

2-Bromo-3-phenyl-1-propene, an organic compound with the molecular formula , has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is classified as a brominated alkene. Its structure features a bromine atom attached to the second carbon of a propene chain, which is further substituted with a phenyl group. This unique configuration imparts specific chemical properties, making it a subject of interest in organic synthesis and medicinal chemistry.

The biological activity of this compound can be attributed to its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. This characteristic allows the compound to interact with various biological targets, potentially influencing enzymatic activity and cellular signaling pathways.

Biological Activity

Research indicates that compounds similar to this compound often exhibit significant biological properties, including:

- Antimicrobial Activity : Brominated alkenes are known for their ability to inhibit various microbial strains, suggesting that this compound may possess similar properties.

- Enzyme Inhibition : Studies show that halogenated compounds can act as inhibitors of specific enzymes or receptors, impacting metabolic pathways and cellular functions. For instance, related compounds have been documented to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .

Case Studies and Research Findings

Several studies have explored the biological activity of brominated compounds, providing insights into the potential applications of this compound:

- Antibacterial Properties : A study demonstrated that certain halogenated phenyl compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The introduction of halogens enhanced binding affinity to bacterial enzymes, suggesting that this compound may similarly affect bacterial growth .

- Pharmaceutical Development : this compound has been investigated as an intermediate in synthesizing pharmaceuticals. Its reactivity makes it suitable for developing compounds with specific pharmacological properties. For example, it has been used in synthesizing ACE inhibitors, which are critical in treating hypertension .

- Toxicological Assessments : The compound's safety profile has also been evaluated. Initial assessments indicate low acute toxicity levels; however, further studies are needed to fully understand its long-term effects on human health and the environment .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-3-phenyl-1-propene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation of 3-phenyl-1-propene using brominating agents like N-bromosuccinimide (NBS) under radical initiation. Solvent choice (e.g., CCl₄ or THF) and temperature control (60–80°C) are critical to minimize side reactions such as dihalogenation . Purification via fractional distillation or column chromatography is recommended, with yields averaging 65–75% under optimized conditions.

Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : The vinylic proton (CH₂=CH-) appears as a doublet of doublets (δ 5.8–6.2 ppm) due to coupling with adjacent protons and the bromine atom. The phenyl group shows aromatic multiplet signals (δ 7.2–7.5 ppm) .

- ¹³C NMR : The brominated carbon (C-Br) resonates at ~120 ppm, distinct from chloro analogs (~110 ppm) .

- IR : A strong C-Br stretch at ~550–600 cm⁻¹ confirms bromination, while the C=C stretch appears at ~1600–1650 cm⁻¹ .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Use fume hoods to avoid inhalation of volatile vapors. Wear nitrile gloves and eye protection due to potential skin/eye irritation. Store in amber glass bottles at 2–8°C to prevent photodegradation. Neutralize waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence the compound’s reactivity in Diels-Alder or cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromine increases electrophilicity at the β-carbon, enhancing reactivity in Diels-Alder reactions. For Suzuki-Miyaura cross-coupling, the bromine acts as a leaving group, with Pd catalysis (e.g., Pd(PPh₃)₄) enabling aryl-aryl bond formation. Computational studies (DFT) suggest a lower activation energy (~15 kJ/mol) compared to chloro analogs due to better leaving-group ability .

Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer :

- Contradiction Example : Discrepancies in NOESY data for stereoisomers.

- Resolution : Combine high-resolution mass spectrometry (HRMS) with X-ray crystallography (e.g., using synchrotron sources) to confirm molecular geometry. For dynamic systems, variable-temperature NMR can reveal conformational equilibria .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzyme active sites)?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions. Parameterize the bromine atom using force fields like CHARMM36. Validate predictions with in vitro assays (e.g., fluorescence quenching for binding affinity measurements) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

- Methodological Answer : At scale, exothermic bromination requires precise temperature control (jacketed reactors) to prevent runaway reactions. Use flow chemistry to improve mixing and reduce byproducts. Monitor regioselectivity via inline FTIR to detect intermediates .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in purity for pharmacological studies?

- Methodological Answer : Implement QC protocols:

- HPLC with UV detection (λ = 254 nm) to quantify purity (>98%).

- Karl Fischer titration for water content (<0.1%).

- Store batches under inert gas (Ar/N₂) to prevent degradation .

Q. What frameworks ensure ethical data sharing while protecting proprietary research on this compound?

- Methodological Answer : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) with controlled access repositories (e.g., Zenodo). Anonymize synthesis protocols in public datasets while retaining critical metadata (e.g., catalyst loading, reaction time) .

Tables of Key Data

Table 1 : Comparative Reactivity of Halogenated Propenes

| Compound | C-X Bond Length (Å) | Activation Energy (kJ/mol, Suzuki Coupling) |

|---|---|---|

| This compound | 1.91 | 92 |

| 2-Chloro-3-phenyl-1-propene | 1.79 | 105 |

| Data sourced from DFT calculations and experimental kinetics . |

Table 2 : Spectral Reference Data

| Technique | Key Signals (this compound) |

|---|---|

| ¹H NMR | δ 6.05 (dd, J = 10.2, 17.1 Hz, 1H) |

| ¹³C NMR | δ 119.8 (C-Br), 134.2 (C=C) |

| IR | 580 cm⁻¹ (C-Br), 1620 cm⁻¹ (C=C) |

| Referenced from experimental datasets . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.